N-DBCO-N-bis(PEG2-NHS ester)
Description
Contextualizing the Evolution and Significance of Reactive Linkers in Contemporary Chemical Biology Research
The field of chemical biology has seen a significant evolution in the design and application of reactive linkers, also known as crosslinkers. researchgate.net These molecules are designed with at least two reactive ends connected by a spacer, enabling the covalent linkage of two or more molecules. rsc.orged.ac.uk Early crosslinkers were often homobifunctional, possessing identical reactive groups, and while useful, they offered limited control over the conjugation process. The development of heterobifunctional linkers, which have two different reactive groups, marked a significant advancement, allowing for more controlled, stepwise conjugation reactions. rsc.orgbiosynth.com
The significance of these linkers lies in their broad utility across various research areas. They are instrumental in creating antibody-drug conjugates (ADCs) for targeted cancer therapy, where a potent drug is linked to an antibody that specifically targets cancer cells. axispharm.comrsc.org Furthermore, linkers are crucial for immobilizing biomolecules onto surfaces for diagnostic assays, studying protein-protein interactions, and constructing complex biomaterials. mdpi.comsymeres.com The ongoing evolution of linker chemistry focuses on enhancing properties such as stability, solubility, and the ability to react under biologically compatible conditions, thereby expanding the toolkit for probing and manipulating biological systems. symeres.comamericanpharmaceuticalreview.com
Principles of Bioorthogonal Chemistry and its Applications in Biological Systems
Coined in the early 2000s, the term "bioorthogonal chemistry" refers to chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes. chempep.comnumberanalytics.comnih.gov For a reaction to be considered bioorthogonal, it must adhere to several key principles:
High Selectivity: The reacting partners must be mutually and highly selective, ignoring the vast array of other functional groups present in a biological milieu. chempep.comescholarship.org
Biocompatibility: The reactants and the resulting linkage must be non-toxic and stable under physiological conditions of temperature, pH, and aqueous environment. chempep.compcbiochemres.com
Favorable Kinetics: The reaction should proceed at a reasonable rate at the low concentrations typical of biological systems. chempep.comescholarship.org
These principles have enabled a wide range of applications, including the visualization of cellular processes in real-time, identifying drug targets, and the targeted delivery of therapeutic agents. numberanalytics.comnih.govpcbiochemres.com Bioorthogonal reactions allow researchers to "click" molecules together within a complex cellular environment, providing a powerful method for studying biomolecules in their natural context. pcbiochemres.com
The N-DBCO-N-bis(PEG2-NHS ester) Compound: A Versatile Bifunctional Reagent for Orthogonal Functionalization
N-DBCO-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker that embodies the principles of modern bioconjugation. axispharm.combroadpharm.com It is designed for two-step, orthogonal functionalization. acs.orgrsc.org The molecule features a central dibenzocyclooctyne (DBCO) group, a highly reactive strained alkyne for copper-free click chemistry. lumiprobe.combiochempeg.com Flanking the DBCO core are two polyethylene (B3416737) glycol (PEG) spacers, which enhance the compound's solubility in aqueous media and provide flexibility, minimizing steric hindrance during conjugation. lumiprobe.comaxispharm.com At the termini of the PEG linkers are N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins. lumiprobe.combiochempeg.com
This unique architecture allows for a sequential conjugation strategy. First, the NHS esters can react with amine-containing molecules to form stable amide bonds. axispharm.comlookchem.com The resulting DBCO-functionalized molecule can then be selectively reacted with an azide-modified target via SPAAC. biochempeg.commedchemexpress.com This versatility makes N-DBCO-N-bis(PEG2-NHS ester) a powerful tool for creating well-defined bioconjugates, such as antibody-drug conjugates and functionalized nanoparticles for targeted drug delivery and diagnostic imaging. axispharm.comlookchem.com
Properties of N-DBCO-N-bis(PEG2-NHS ester)
| Property | Value | Reference |
| CAS Number | 2128735-29-3 | axispharm.com |
| Molecular Formula | C41H46N4O14 | cymitquimica.com |
| Molecular Weight | 818.82 g/mol | cymitquimica.com |
| Appearance | Solid | cymitquimica.com |
| Purity | >98% | cymitquimica.com |
| Solubility | Soluble in aqueous media (enhanced by PEG spacers) | lumiprobe.comaxispharm.com |
| Storage | Store at -20°C to -80°C, keep dry and avoid sunlight | biochempeg.comglpbio.com |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N4O14/c46-34(11-12-35(47)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43)42(19-23-56-27-25-54-21-17-40(52)58-44-36(48)13-14-37(44)49)20-24-57-28-26-55-22-18-41(53)59-45-38(50)15-16-39(45)51/h1-8H,11-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJNKGPVOIXRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N4O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2128735-29-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanistic and Kinetic Insights into N Dbco N Bis Peg2 Nhs Ester Reactivity
N-Hydroxysuccinimide (NHS) Ester Chemistry: Amine-Directed Acylation
NHS esters are highly reactive moieties widely employed for their ability to efficiently form stable amide bonds with primary amines. creative-proteomics.comthermofisher.com This reactivity is central to the function of the N-DBCO-N-bis(PEG2-NHS ester) linker, enabling its covalent attachment to proteins, peptides, and other amine-containing biomolecules. axispharm.combroadpharm.com
Detailed Reaction Mechanism of NHS Esters with Primary Amines for Amide Bond Formation
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.comglenresearch.com The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. glenresearch.commasterorganicchemistry.com Subsequently, the N-hydroxysuccinimide moiety is eliminated as a good leaving group, resulting in the formation of a highly stable amide bond. thermofisher.comglenresearch.com This reaction is selective for primary aliphatic amines, though reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com
Influence of Reaction Parameters on NHS Ester Coupling Efficiency (e.g., pH, Temperature, Buffer Composition)
The efficiency of the NHS ester-amine coupling is significantly influenced by several reaction parameters.
pH: The pH of the reaction medium is a critical factor. lumiprobe.com The reaction is most efficient in the pH range of 7.2 to 9.0. thermofisher.com A slightly alkaline environment (optimally pH 8.3-8.5) is preferred because it ensures that a sufficient concentration of the primary amine groups are deprotonated and thus, more nucleophilic. creative-proteomics.comlumiprobe.comatto-tec.com At low pH, the amine group is protonated, hindering its nucleophilicity and preventing the reaction. lumiprobe.com Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine coupling reaction. thermofisher.comlumiprobe.com
Temperature: NHS ester coupling reactions can be performed at temperatures ranging from 4°C to room temperature (and up to 37°C). neb.com Lower temperatures can help to minimize the competing hydrolysis reaction, while room temperature incubations for 1 to 4 hours are also common. thermofisher.comlumiprobe.com
Buffer Composition: The choice of buffer is crucial for a successful conjugation. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. rsc.org Phosphate buffers (like PBS), bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions. thermofisher.comnih.gov
Table 1: Influence of Reaction Parameters on NHS Ester Coupling
| Parameter | Optimal Range/Condition | Rationale |
|---|---|---|
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine deprotonation for nucleophilicity and minimizes NHS ester hydrolysis. thermofisher.comlumiprobe.comatto-tec.com |
| Temperature | 4°C to Room Temperature | Lower temperatures reduce hydrolysis, while room temperature allows for reasonable reaction times. thermofisher.comlumiprobe.comneb.com |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | These are non-nucleophilic and do not interfere with the primary amine reaction. thermofisher.comrsc.org |
Considerations for Minimizing Hydrolysis and Maximizing Conjugation Yields in Aqueous Solutions
Control of pH: Maintaining the pH within the optimal range of 7.2-8.5 is paramount to balance the amine reaction rate against the hydrolysis rate. thermofisher.com The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.comrsc.org
Use of Co-solvents: For NHS esters with poor aqueous solubility, a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to dissolve the compound before adding it to the aqueous reaction buffer. glenresearch.comlumiprobe.com This can also help to limit the influence of water. creative-proteomics.com
Reaction Concentration: Increasing the concentration of the amine-containing molecule can favor the bimolecular coupling reaction over the unimolecular hydrolysis. glenresearch.com
Fresh Preparation of Reagents: NHS ester solutions, especially in aqueous buffers, should be prepared fresh and used immediately to minimize hydrolysis prior to the reaction. lumiprobe.com When stored, NHS esters should be kept in an anhydrous environment and at low temperatures. creative-proteomics.comresearchgate.net
Dibenzocyclooctyne (DBCO) Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO moiety of N-DBCO-N-bis(PEG2-NHS ester) participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction enables the conjugation of the linker to azide-modified molecules without the need for a cytotoxic copper catalyst.
Theoretical Basis of Ring Strain and Enhanced Reactivity in Dibenzocyclooctynes
The high reactivity of DBCO in SPAAC reactions is a direct consequence of the significant ring strain within the eight-membered cyclooctyne (B158145) ring. thieme-connect.densf.gov The ideal geometry for the sp-hybridized carbon atoms of an alkyne is linear (180°). However, the cyclic structure of cyclooctyne forces these bonds to bend significantly, creating substantial angle strain. nsf.gov The fusion of two benzene (B151609) rings to the cyclooctyne core in DBCO further rigidifies the structure and increases this strain. thieme-connect.denih.gov This stored potential energy is released during the [3+2] cycloaddition reaction with an azide (B81097), providing a thermodynamic driving force that significantly lowers the activation energy of the reaction. uga.edu This allows the reaction to proceed rapidly at physiological temperatures without a catalyst.
Kinetic Studies of DBCO-Azide Reactivity in Complex Biological Milieux
The kinetics of the DBCO-azide reaction are a key advantage for its use in biological systems. SPAAC reactions are characterized by favorable second-order reaction rate constants, typically around 0.1 M⁻¹s⁻¹ under aqueous conditions. rsc.org Some studies have reported even faster rates, for instance, a rate constant of 0.34 M⁻¹s⁻¹ was calculated for the reaction of a DBCO-functionalized PEG with an azide-containing peptide in a buffer at pH 7.4. researchgate.net
The reaction is highly specific, with the DBCO group reacting selectively with azides, minimizing off-target reactions with other biological functional groups. This bioorthogonality allows for precise labeling and conjugation within complex biological environments such as living cells. acs.org The speed of the reaction is sufficient for many in vitro and in vivo applications, even at low concentrations of reactants. acs.org However, it is noteworthy that the reaction rate of DBCO attached to a nanoparticle surface has been observed to be slower than that of the free compound in solution. acs.org
Table 2: Kinetic Parameters of DBCO-Azide Reactions
| Reactants | Rate Constant (k₂) | Conditions | Reference |
|---|---|---|---|
| DBCO and Azide (general) | ~0.1 M⁻¹s⁻¹ | Aqueous | rsc.org |
| DBCO-PEG and Azide-peptide | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C | researchgate.net |
Absence of Catalytic Requirements and Biocompatibility in SPAAC
The dibenzocyclooctyne (DBCO) group, a central component of the N-DBCO-N-bis(PEG2-NHS ester) linker, participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A defining characteristic of this reaction is its ability to proceed without the need for a metal catalyst. magtech.com.cn The driving force for this catalyst-free cycloaddition is the high ring strain inherent to the cyclooctyne structure of DBCO. magtech.com.cnchempep.com This internal energy activates the alkyne, allowing it to react spontaneously with an azide to form a stable triazole linkage. chempep.combroadpharm.com
This mechanism stands in stark contrast to the more traditional Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which, as its name suggests, requires a copper(I) catalyst to activate a terminal alkyne. biochempeg.com A significant drawback of CuAAC for biological applications is the cytotoxicity associated with the copper catalyst, which can be toxic to cells and is incompatible with living systems. chempep.comacs.orgnih.gov SPAAC circumvents this limitation entirely by eliminating the need for the cytotoxic metal catalyst, rendering it a highly biocompatible conjugation method. chempep.combroadpharm.combiochempeg.com
The biocompatibility of SPAAC is one of its most significant advantages, enabling its use for the modification of biomolecules within living cells and even whole organisms without apparent physiological harm. acs.orgaxispharm.com The participating functional groups, the azide and the strained alkyne, are largely inert to the vast array of other functional groups present in biological systems, such as amines and thiols, thus preventing unwanted side reactions. chempep.combroadpharm.com This bioorthogonality ensures that the reaction is highly specific and occurs only between the intended partners. While SPAAC reactions are generally slower than their copper-catalyzed counterparts, their safety and biocompatibility make them a superior choice for applications in sensitive biological environments. axispharm.comacs.orgnih.gov
Table 1: Comparison of SPAAC and CuAAC Reactions
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|
| Catalyst Requirement | None; driven by ring strain of cyclooctyne (e.g., DBCO). magtech.com.cnnih.gov | Requires a Copper (I) catalyst. biochempeg.comalfa-chemistry.com |
| Biocompatibility | High; no cytotoxic catalyst required, suitable for in vivo applications. chempep.combiochempeg.comacs.org | Limited; copper catalyst is toxic to living cells and organisms. acs.orgnih.gov |
| Reaction Conditions | Mild, aqueous buffer conditions, physiological temperature. broadpharm.cominterchim.fr | Requires catalyst and often reducing agents; can be sensitive to oxygen. interchim.fr |
| Relative Reaction Rate | Generally slower than CuAAC, though rates have improved with newer cyclooctynes. acs.orgnih.gov | Typically very fast. acs.orgnih.gov |
| Key Reactants | Azide and a strained alkyne (e.g., DBCO, DIBO, BCN). axispharm.comacs.org | Azide and a terminal alkyne. alfa-chemistry.com |
Orthogonal Reactivity Profiles of the N-DBCO-N-bis(PEG2-NHS ester) Bifunctional Scaffold
The N-DBCO-N-bis(PEG2-NHS ester) molecule is a bifunctional crosslinker, possessing two distinct types of reactive groups that exhibit orthogonal reactivity. axispharm.combroadpharm.com Orthogonality in this context means that the N-Hydroxysuccinimide (NHS) esters and the dibenzocyclooctyne (DBCO) group react with different functional partners under specific conditions, without interfering with one another. chempep.comchempep.com This property allows for precise, sequential control over conjugation steps.
The two NHS ester moieties provide the first reactive functionality. axispharm.com NHS esters are highly reactive towards primary amine groups (-NH₂), such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. chempep.comlumiprobe.combroadpharm.com This reaction, which typically proceeds under neutral to slightly basic pH conditions (pH 7.2-9), results in the formation of a stable and covalent amide bond, effectively linking the scaffold to an amine-containing molecule. chempep.comrsc.org
The second functional group is the DBCO moiety, which serves as a handle for copper-free click chemistry. broadpharm.commedchemexpress.com The DBCO group reacts specifically and efficiently with azide-functionalized molecules via the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.combroadpharm.com This reaction is highly specific; the DBCO group is bioorthogonal and does not cross-react with other common biological functional groups like amines, hydroxyls, or thiols that are abundant in proteins and other biomolecules. chempep.combroadpharm.com Furthermore, the DBCO-azide reaction is orthogonal to other click chemistry pairs, such as the reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), enabling the potential for multiple, independent labeling events on the same molecule. lumiprobe.comglenresearch.com
This dual-reactivity profile enables a powerful two-step bioconjugation strategy. chempep.com First, the NHS esters can be used to attach the linker to a target protein or antibody. After purification to remove any unreacted linker, the now DBCO-functionalized protein can be specifically conjugated to a second molecule that has been modified to contain an azide group. broadpharm.comchempep.com The inclusion of two polyethylene (B3416737) glycol (PEG2) spacers in the linker's structure increases hydrophilicity and flexibility, which can help to reduce steric hindrance and minimize potential aggregation issues during conjugation. biochempeg.comaxispharm.com
Table 2: Orthogonal Reactivity of N-DBCO-N-bis(PEG2-NHS ester)
| Functional Group | Reactive Partner | Resulting Covalent Bond | Typical Reaction Conditions |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) ester | Primary Amine (-NH₂) | Amide | Aqueous buffer, pH 7.2-9. chempep.com |
| Dibenzocyclooctyne (DBCO) | Azide (-N₃) | Triazole | Aqueous buffer, physiological pH, catalyst-free. broadpharm.cominterchim.fr |
Advanced Methodological Approaches for N Dbco N Bis Peg2 Nhs Ester Integration in Research Constructs
Strategies for Amine-Directed Functionalization Using the NHS Ester Moiety
The N-hydroxysuccinimide (NHS) ester is a widely used reactive group for modifying primary amines on biomolecules, forming stable amide bonds. thermofisher.com This reactivity is commonly exploited for attaching various functional groups, including fluorescent labels, biotin (B1667282), and linkers for click chemistry. lumiprobe.cominterchim.fr
Selective Labeling of N-Termini versus Lysine (B10760008) Residues on Proteins
Selectively labeling the N-terminus of a protein in the presence of multiple lysine residues presents a significant challenge due to the similar reactivity of their primary amino groups. nih.gov However, the subtle difference in the pKa of the N-terminal α-amine (~6-8) compared to the ε-amine of lysine residues (~10) can be exploited to achieve a degree of selectivity. rhhz.net By carefully controlling the reaction pH, it is possible to favor the modification of the more nucleophilic N-terminal amine. rhhz.net
At a lower pH (e.g., 6.0-7.0), the N-terminal α-amine is more deprotonated and thus more reactive than the ε-amino groups of most lysine residues. rhhz.net This allows for preferential acylation of the N-terminus. However, achieving complete N-terminal selectivity with NHS esters under these conditions can be difficult, and the reaction rates are often slow. rhhz.net
Recent advancements have led to methods that enhance N-terminal selectivity. One such strategy involves the conversion of the NHS ester to a more chemoselective thioester in situ. nih.govresearchgate.net This can be achieved by pre-incubating the NHS ester with a small thiol molecule like 2-mercaptoethanesulfonate (MESNa). nih.govresearchgate.net The resulting thioester can then selectively react with a protein containing an N-terminal cysteine residue, forming a stable amide bond at the N-terminus. nih.govresearchgate.net
Integration of Azide-Functionalized Substrates for Subsequent DBCO Conjugation
The dibenzocyclooctyne (DBCO) group of N-DBCO-N-bis(PEG2-NHS ester) enables its use in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.comjenabioscience.com This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. nih.gov To utilize this functionality, the target biomolecule or material must first be functionalized with an azide (B81097) group.
Introduction of Azide Tags into Biomolecules and Materials via Chemical or Chemoenzymatic Methods
Azide groups can be introduced into biomolecules through various chemical and chemoenzymatic methods.
Chemical Methods:
Amine Modification: Primary amines on proteins can be converted to azides through a two-step process involving an initial reaction with an azide-containing NHS ester. lumiprobe.com Alternatively, aqueous diazotransfer reagents can selectively convert the N-terminal α-amine to an azide at a slightly basic pH. mdpi.com
Metabolic Labeling: Cells can be cultured with unnatural amino acid or sugar analogs containing azide groups. h1.conih.gov These azide-tagged building blocks are then incorporated into proteins and glycans through the cell's natural biosynthetic pathways. nih.govh1.codntb.gov.ua For example, azidohomoalanine can be used as a surrogate for methionine. h1.codntb.gov.ua
Chemoenzymatic Methods: Enzymes can be used to site-specifically install azide tags onto biomolecules. For instance, transglutaminases can be engineered to incorporate azide-containing substrates onto specific glutamine residues in proteins. Another approach involves the use of polymerases to incorporate azide-modified nucleotides into DNA or RNA. researchgate.net
Preparation of Azide-Modified Oligonucleotides and Other Research Probes
Azide-modified oligonucleotides are valuable tools in various molecular biology applications. They can be synthesized using standard solid-phase phosphoramidite (B1245037) chemistry by incorporating an azide-containing phosphoramidite building block at any desired position within the oligonucleotide sequence. acs.orgnih.gov This allows for the precise placement of the azide functionality for subsequent conjugation. Azide modifications can also be introduced at the 3'-end of oligonucleotides. biosyn.com
The resulting azide-modified oligonucleotides can then be conjugated to molecules containing a DBCO group, such as N-DBCO-N-bis(PEG2-NHS ester), via SPAAC. biosyn.com This copper-free click reaction is advantageous for applications involving live cells or in vivo studies, as it avoids the cytotoxicity associated with copper catalysts used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbiosyn.com
Sequential and One-Pot Conjugation Strategies Utilizing N-DBCO-N-bis(PEG2-NHS ester)
The dual reactivity of N-DBCO-N-bis(PEG2-NHS ester) allows for both sequential and one-pot conjugation strategies to create complex biomolecular constructs.
In a sequential conjugation strategy, one of the reactive groups is utilized first, followed by the second. For example, the NHS esters can first be reacted with a primary amine on a protein. After purification to remove excess reagents, the DBCO group on the now-protein-linker conjugate can be reacted with an azide-modified molecule, such as an oligonucleotide or a small molecule drug. This stepwise approach allows for better control over the reaction and purification of intermediates.
A one-pot conjugation strategy involves the simultaneous reaction of both the NHS esters and the DBCO group with their respective partners. This approach is more streamlined but requires careful consideration of the reaction kinetics and potential for cross-reactivity to ensure the desired product is formed efficiently. For instance, a one-pot reaction could involve mixing N-DBCO-N-bis(PEG2-NHS ester) with an amine-containing biomolecule and an azide-containing biomolecule under conditions that favor both reactions.
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Sequential Conjugation | - Better control over reaction
| - More time-consuming
|
| One-Pot Conjugation | - More time-efficient
| - Requires careful optimization of reaction conditions
|
Purification and Analytical Characterization Methodologies for N-DBCO-N-bis(PEG2-NHS ester) Conjugates
The successful synthesis of biomolecular constructs using N-DBCO-N-bis(PEG2-NHS ester) is critically dependent on rigorous purification and comprehensive analytical characterization. These steps are essential to ensure the removal of unreacted reagents and byproducts, and to confirm the identity, purity, and integrity of the final conjugate. The methodologies employed are tailored to the specific properties of the biomolecules and the linker itself.
Following the initial conjugation of N-DBCO-N-bis(PEG2-NHS ester) to a primary amine-containing biomolecule (e.g., a protein), purification is necessary to remove excess, unreacted linker. This is a crucial step, as residual NHS esters can hydrolyze or cause unwanted side reactions. Similarly, after the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, the final conjugate must be purified to separate it from any unreacted azide-modified molecules or DBCO-labeled biomolecules. researchgate.netvectorlabs.com
Purification Methodologies
A variety of chromatographic techniques are employed to purify conjugates of N-DBCO-N-bis(PEG2-NHS ester). The choice of method depends on the size and properties of the conjugate and the contaminants to be removed.
Size-Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size. It is particularly effective for removing small, unreacted molecules like the DBCO-NHS ester linker from a much larger biomolecule such as an antibody or protein. researchgate.net Desalting columns, which operate on the principle of SEC, are commonly used for this purpose. researchgate.net High-performance liquid chromatography (HPLC) systems equipped with SEC columns (e.g., Superdex) can provide higher resolution for separating the final conjugate from unreacted precursors. researchgate.netnih.gov
Affinity Chromatography: This technique offers high selectivity by exploiting specific binding interactions. For instance, if the biomolecule is an antibody, Protein A or Protein G agarose (B213101) columns can be used to specifically bind the antibody conjugate, allowing unbound reagents and byproducts to be washed away before elution.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. While it can be denaturing for some proteins, it is a powerful tool for purifying and analyzing smaller biomolecules like peptides or oligonucleotides after conjugation. lumiprobe.com
| Methodology | Principle of Separation | Primary Application for DBCO Conjugates | Common Implementation |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Molecular size and hydrodynamic volume | Removal of excess, low-molecular-weight DBCO-NHS ester linker post-activation; separation of final conjugate from unreacted components. researchgate.netnih.gov | Spin desalting columns, Gel filtration HPLC (e.g., Superdex columns). researchgate.netnih.gov |
| Affinity Chromatography | Specific binding interactions | Purification of antibody-DBCO conjugates. | Protein A or Protein G agarose columns. |
| Ion-Exchange Chromatography (IEX) | Net surface charge | Purification of charged biomolecules (proteins, oligonucleotides) post-conjugation. nih.gov | Anion or cation exchange HPLC columns. nih.gov |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of smaller, more robust conjugates like peptides and oligonucleotides. lumiprobe.com | C8 or C18 HPLC columns. |
Analytical Characterization Methodologies
Once purified, the conjugate must be thoroughly characterized to confirm successful ligation and determine key parameters such as the linker-to-biomolecule ratio.
Mass Spectrometry (MS): This is a fundamental technique for confirming conjugation by detecting the mass increase corresponding to the attached linker(s). Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. nih.govnih.gov Analysis of the resulting spectra can determine the number of DBCO linkers attached to a protein by identifying peaks corresponding to the mass of the protein plus integer multiples of the linker's mass. nih.govresearchgate.net
Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a valuable tool for visualizing the results of conjugation. A successful conjugation between two different types of biomolecules, such as an antibody and an oligonucleotide, can be confirmed by a shift in the band position compared to the unconjugated starting materials. The use of dual staining methods (e.g., a protein stain like Coomassie blue and a nucleic acid stain like SYBR Gold) can definitively show the presence of both components in the same band, confirming the formation of the conjugate. researchgate.net
Spectroscopy:
UV-Vis Spectroscopy: The dibenzocyclooctyne group has a characteristic absorbance. Changes in the UV-Vis absorption spectrum, particularly around 310 nm, can indicate the successful incorporation of the DBCO moiety onto a biomolecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for large biomolecules, 1D and 2D NMR techniques are powerful for characterizing the precise chemical structure of the triazole ring formed after the SPAAC reaction, especially for smaller conjugates. koreascience.kr This provides unambiguous confirmation of the covalent linkage.
| Methodology | Information Provided | Example Research Finding |
|---|---|---|
| Mass Spectrometry (MALDI-TOF, LC-MS) | Confirms covalent attachment of the linker and determines the average linker-to-biomolecule ratio (LAR). nih.govnih.gov | MALDI-TOF analysis of a protein conjugated with a DBCO-PEG5-NHS ester showed multiple peaks, with the molecular weight difference between peaks matching the mass of the linker (~578 g/mol), indicating multiple protein species with varying numbers of attached linkers. nih.gov |
| SDS-PAGE | Visualizes molecular weight increase and confirms the presence of both conjugated species. researchgate.net | Following conjugation of a DBCO-antibody to an azide-DNA oligo, a high-molecular-weight band is observed that stains positive with both Coomassie blue (for protein) and SYBR Gold (for DNA). researchgate.net |
| UV-Vis Spectroscopy | Confirmation of DBCO group incorporation via characteristic absorbance. researchgate.net | An obvious change in the shape of the absorption spectra at 310 nm after reacting a biomolecule with a DBCO-linker suggests a successful conjugation. researchgate.net |
| NMR Spectroscopy | Provides detailed structural confirmation of the triazole linkage formed during the click reaction. koreascience.kr | 2D NMR techniques (COSY, HSQC) can be used to analyze the complex triazole product and determine the stereometric configuration of the newly formed ring system. koreascience.kr |
Applications of N Dbco N Bis Peg2 Nhs Ester in Advanced Bioconjugation Research
Protein and Peptide Bioconjugation
The ability to modify proteins and peptides with high specificity is crucial for understanding their function and for developing novel therapeutic and diagnostic agents. N-DBCO-N-bis(PEG2-NHS ester) provides a versatile platform for achieving both non-site-specific and site-specific labeling, enabling the creation of well-defined and functional protein conjugates.
Site-Specific and Non-Site-Specific Labeling of Proteins and Peptides
N-DBCO-N-bis(PEG2-NHS ester) facilitates two primary strategies for protein and peptide labeling through its NHS ester moieties, which readily react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. nih.govbroadpharm.com
Non-Site-Specific Labeling: The most straightforward application involves the non-site-specific modification of proteins and peptides. Since most proteins contain multiple lysine residues distributed across their surface, reacting a protein with N-DBCO-N-bis(PEG2-NHS ester) results in the attachment of the linker at various positions. This random labeling approach is often employed when the goal is to attach multiple copies of a molecule to a protein to amplify a signal or when the precise location of the label is not critical to the protein's function. The two NHS esters on the linker can potentially react with two different amine groups on the same or different protein molecules, leading to intramolecular or intermolecular crosslinking, respectively. This method is valuable for creating protein aggregates or for attaching proteins to amine-rich surfaces. vectorlabs.com
Site-Specific Labeling: Achieving site-specific labeling is often desirable to ensure homogeneity and preserve the biological activity of the protein. While direct reaction with native lysines is generally non-specific, researchers have developed strategies to achieve site-selectivity. One such method involves engineering the protein to contain a single, highly reactive amine group. A more versatile approach leverages the conversion of NHS esters into more chemoselective reagents. researchgate.netnih.gov By pre-reacting N-DBCO-N-bis(PEG2-NHS ester) with a thiol-containing compound like mercaptoethanesulfonate (MESNA), the NHS esters are transformed into thioesters. nih.govresearchgate.net These in situ generated thioesters can then selectively react with an N-terminal cysteine residue on a target protein, a modification that can be introduced through standard molecular biology techniques. nih.govresearchgate.net This strategy allows for the precise installation of the DBCO moiety at a predetermined location on the protein, opening the door for subsequent, highly specific bioorthogonal ligation via its DBCO group.
Development of Multi-Functional Protein Constructs for Research Applications
The bifunctional nature of N-DBCO-N-bis(PEG2-NHS ester) is instrumental in the development of multi-functional protein constructs. By combining amine-reactive chemistry with copper-free click chemistry, researchers can assemble complex protein-based architectures with tailored functionalities. nih.gov
For instance, a protein can first be modified with N-DBCO-N-bis(PEG2-NHS ester) through its NHS esters, attaching the DBCO group to its surface. This DBCO-functionalized protein can then be reacted with a second molecule bearing an azide (B81097) group. This second molecule could be another protein, a peptide, a nucleic acid, a small molecule drug, or a fluorescent probe that has been chemically modified to include an azide. This modular approach allows for the creation of a wide array of multi-functional constructs, such as:
Protein-Protein Conjugates: Linking two different proteins together to study their interactions or to create bifunctional enzymes.
Protein-Peptide Conjugates: Attaching a targeting peptide to a larger protein to direct it to a specific cell type or tissue.
Fluorescently Labeled Proteins with an Active Site: Labeling a protein with a fluorescent dye via the DBCO-azide reaction, while keeping the amine-reactive sites available for other modifications or interactions.
The presence of two NHS esters on the linker also offers the potential to create branched or dimeric protein constructs. For example, two different proteins could be reacted with the two NHS esters, bringing them into proximity, and the DBCO group could then be used to attach a third functional molecule.
Preparation of Antibody-Drug Conjugate (ADC) Research Models (Focus on linker mechanism)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. medchemexpress.com N-DBCO-N-bis(PEG2-NHS ester) serves as a valuable tool in the construction of ADC research models, primarily due to its heterobifunctional nature which allows for a controlled and modular assembly process. medchemexpress.com
The mechanism of using N-DBCO-N-bis(PEG2-NHS ester) as a linker in ADC models typically involves a two-step process:
Antibody Modification: The antibody is first reacted with N-DBCO-N-bis(PEG2-NHS ester). The NHS esters form stable amide bonds with the primary amines of lysine residues on the antibody surface. scbt.com This step results in an antibody that is "decorated" with DBCO groups. The number of DBCO groups per antibody, known as the drug-to-antibody ratio (DAR), can be controlled to some extent by adjusting the reaction stoichiometry.
Drug Conjugation via Click Chemistry: The cytotoxic drug, which has been pre-functionalized with an azide group, is then reacted with the DBCO-modified antibody. The DBCO and azide groups undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming a stable triazole linkage. medchemexpress.com This "click" reaction is highly specific, efficient, and biocompatible, proceeding under mild conditions without the need for a cytotoxic copper catalyst. biochempeg.com
This linker mechanism offers several advantages for ADC research:
Modularity: It allows for the easy swapping of different antibodies and azide-modified drugs, facilitating the rapid screening of various ADC candidates.
Controlled Conjugation: The click chemistry step provides a high degree of control over the final conjugation, ensuring a specific and stable attachment of the drug.
PEG Spacer: The PEG spacers in the linker can improve the solubility and pharmacokinetic properties of the resulting ADC. axispharm.com
The N-DBCO-N-bis(PEG2-NHS ester) linker is considered a non-cleavable linker in the context of the direct antibody-drug connection. This means that the drug is released only after the entire antibody-linker-drug conjugate is internalized by the target cell and the antibody is degraded in the lysosome. However, the versatility of the DBCO group allows for the incorporation of cleavable moieties within the azide-containing drug component if a different release mechanism is desired.
Nucleic Acid and Oligonucleotide Functionalization
The ability to modify nucleic acids and oligonucleotides is essential for a wide range of applications, including the development of diagnostic probes, therapeutic agents, and tools for studying nucleic acid biology. N-DBCO-N-bis(PEG2-NHS ester) provides a convenient method for introducing a bioorthogonal handle onto amine-modified DNA and RNA, enabling their subsequent functionalization.
Covalent Attachment to Amine-Modified DNA and RNA
Standard solid-phase synthesis allows for the incorporation of amine-modified nucleosides at specific positions within a DNA or RNA sequence. These primary amine groups serve as a reactive handle for post-synthesis modification. The NHS esters of N-DBCO-N-bis(PEG2-NHS ester) react efficiently and specifically with these amine groups under mild conditions to form stable amide bonds. biocompare.com
The reaction typically proceeds as follows:
An amine-modified oligonucleotide is synthesized with a primary amine at a desired position (e.g., the 5' or 3' terminus, or internally).
The oligonucleotide is then incubated with N-DBCO-N-bis(PEG2-NHS ester) in a suitable buffer.
The NHS esters react with the primary amine on the oligonucleotide, resulting in the covalent attachment of the DBCO-bis(PEG2) moiety.
This process effectively transforms an amine-modified oligonucleotide into a DBCO-functionalized oligonucleotide. The PEG linkers help to improve the solubility of the often-hydrophobic DBCO group in aqueous buffers used for nucleic acid manipulations. The presence of two NHS esters offers the possibility of crosslinking two amine-modified oligonucleotides or attaching the linker to a surface with multiple amine groups.
Development of Nucleotide-Based Bioorthogonal Probes for Research
Once a nucleic acid or oligonucleotide has been functionalized with a DBCO group using N-DBCO-N-bis(PEG2-NHS ester), it becomes a versatile bioorthogonal probe. The DBCO handle can be used to attach a wide variety of molecules that have been pre-functionalized with an azide group through the highly efficient and specific SPAAC reaction. conju-probe.com
This strategy has been employed in the development of various nucleotide-based probes for research, including:
Fluorescently Labeled Probes: An azide-containing fluorescent dye can be "clicked" onto the DBCO-functionalized oligonucleotide to create probes for fluorescence in situ hybridization (FISH), real-time PCR, and other imaging applications.
Biotinylated Probes: Attaching an azide-modified biotin (B1667282) allows for the specific capture and purification of the oligonucleotide and its binding partners.
DNA-Protein Conjugates: A DBCO-modified oligonucleotide can be conjugated to an azide-modified protein to study DNA-protein interactions or to create novel therapeutic agents. nih.gov
Surface Immobilization: DBCO-functionalized oligonucleotides can be attached to azide-modified surfaces to create DNA microarrays and biosensors.
The modularity of this two-step approach (amine modification followed by click chemistry) provides researchers with a high degree of flexibility in designing and synthesizing custom nucleotide-based probes for a wide range of research applications.
Functionalization of Lipids and Cell Membranes
The bifunctional nature of N-DBCO-N-bis(PEG2-NHS ester) makes it a versatile tool for the modification of lipid assemblies and cell surfaces. The N-hydroxysuccinimide (NHS) ester groups readily react with primary amines present on phospholipids (B1166683) or cell surface proteins to form stable amide bonds. lumiprobe.com This initial reaction covalently attaches the linker to the membrane structure. The exposed dibenzocyclooctyne (DBCO) group is then available for highly specific and efficient copper-free click chemistry reactions with azide-modified molecules, enabling a modular approach to surface functionalization. chempep.comaatbio.com The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances the water solubility of the linker and provides flexibility, which can reduce steric hindrance during subsequent conjugation steps. axispharm.com
Preparation of Functionalized Liposomes and Vesicles for Research Models
N-DBCO-N-bis(PEG2-NHS ester) and similar amine-reactive DBCO reagents are instrumental in preparing functionalized liposomes for various research models, including targeted drug delivery and molecular imaging. The process typically involves a two-step post-modification strategy on pre-formed liposomes that contain amine-functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(amino(polyethylene glycol)-2000) (DSPE-PEG-NH2).
In a common research application, pre-formed liposomes containing an amine-functionalized PEGylated lipid are first prepared. These vesicles are then incubated with a solution of an NHS-PEG-DBCO linker. The NHS ester groups on the linker react with the primary amines on the liposome (B1194612) surface, resulting in DBCO-functionalized liposomes. This method avoids potential issues like aggregation that can occur when DBCO-functionalized lipids are included during the initial lipid film hydration process. glycomindsynth.com
One study demonstrated this post-extrusion modification by reacting amine-bearing liposomes with a DBCO-PEG-NHS ester in DMSO, achieving a final concentration of 120–180 μM. The reaction proceeded for 2 hours at room temperature. glycomindsynth.com The resulting DBCO-activated liposomes are stable and ready for conjugation with azide-modified molecules of interest, such as targeting ligands or imaging agents, via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The success of the DBCO functionalization can be verified by reacting an aliquot of the liposomes with a fluorescent azide, such as fluorescein-azide, and observing the resulting fluorescence. glycomindsynth.com
| Step | Component/Parameter | Description | Example Value/Condition |
|---|---|---|---|
| 1. Liposome Formulation | Key Lipids | Base phospholipids, cholesterol for stability, and an amine-functionalized lipid for conjugation. | DPPC, Cholesterol, DSPE-PEG-NH2 |
| Preparation Method | Lipid film hydration followed by extrusion through polycarbonate filters. | Extrusion through 200 nm filters | |
| 2. DBCO Functionalization | Reagent | Amine-reactive DBCO linker. | DBCO-PEG-NHS ester |
| Reaction Concentration | Final concentration of the DBCO reagent in the liposome suspension. | 120–180 μM | |
| Reaction Conditions | Time and temperature for the conjugation reaction. | 2 hours at room temperature | |
| 3. Purification | Method | Removal of unreacted DBCO linker. | Centrifugal filtration (e.g., 10k MWCO filter) |
| 4. Verification | Method | Confirmation of DBCO group attachment. | Reaction with a fluorescent azide (e.g., FAM-azide) |
Surface Modification of Cellular Models for In Vitro Studies
The covalent modification of cell surfaces is a powerful technique for studying cellular interactions, tracking cell populations, and engineering cell behaviors in vitro. The NHS ester groups of N-DBCO-N-bis(PEG2-NHS ester) provide a direct method for anchoring the linker to living cells by reacting with primary amines on cell surface proteins, such as those on lysine residues. bioscience.co.uk This strategy allows for the introduction of a bioorthogonal DBCO "handle" onto the plasma membrane.
The modification process involves incubating the target cells with a solution of N-DBCO-N-bis(PEG2-NHS ester) under physiological conditions. The reaction is typically rapid and results in the stable attachment of the linker to the cell surface. Using a water-soluble variant of the NHS ester, such as a sulfo-NHS ester, is often preferred for cell-based applications as it enhances reactivity in aqueous buffers and reduces membrane permeability. bioscience.co.uk
Once the cells are "painted" with DBCO groups, they can be used in a variety of subsequent applications. For example, azide-modified fluorescent dyes can be "clicked" onto the surface for cell tracking studies, or azide-bearing bioactive molecules can be attached to study receptor signaling or cell adhesion. This two-step approach provides high specificity and modularity, as the same batch of DBCO-modified cells can be used for conjugation with different azide-functionalized probes. chempep.com
Carbohydrate and Glycan Derivatization for Research
The derivatization of carbohydrates and glycans with functional handles is crucial for their use in advanced research applications, such as the development of glycan arrays, targeted therapeutics, and vaccines. researchgate.net N-DBCO-N-bis(PEG2-NHS ester) can be employed to derivatize carbohydrates that either naturally possess or have been chemically modified to contain a primary amine group.
The derivatization strategy is analogous to that for proteins and lipids. The NHS ester groups of the linker react with an amino group on the carbohydrate to form a stable amide bond, thereby covalently attaching the DBCO-PEG moiety. lumiprobe.com This process transforms the carbohydrate into a versatile building block for copper-free click chemistry. The resulting DBCO-functionalized glycan can be readily conjugated to any molecule or surface that has been modified to bear an azide group. aatbio.com
This methodology is particularly useful for:
Immobilizing Glycans: DBCO-derivatized carbohydrates can be clicked onto azide-functionalized surfaces, such as glass slides or nanoparticles, to create glycan arrays for studying carbohydrate-protein interactions. nih.gov
Creating Glycoconjugates: DBCO-glycans can be conjugated to azide-modified proteins, peptides, or lipids to synthesize complex glycoconjugates for immunological or cell-targeting studies.
Attaching Probes: Fluorescent dyes or biotin tags that have been modified with an azide group can be easily attached to DBCO-glycans, facilitating their detection and visualization in various biological assays.
| Application Area | Description | Example Conjugation Partner (Azide-Modified) |
|---|---|---|
| Glycan Arrays | Immobilization of glycans onto a solid support to screen for binding partners. | Azide-functionalized glass slides, magnetic beads, or microplates. |
| Glycoconjugate Synthesis | Covalent attachment of glycans to other biomolecules to enhance stability, targeting, or immunogenicity. | Azide-modified carrier proteins (e.g., BSA, KLH), lipids, or peptides. |
| Glycan Imaging & Tracking | Labeling of glycans with reporter molecules for visualization and detection. | Azide-functionalized fluorophores (e.g., Azide-FITC), biotin, or quantum dots. |
| Targeted Delivery | Using glycans as targeting ligands by conjugating them to drug delivery systems. | Azide-modified liposomes, polymers, or nanoparticles. |
Role of N Dbco N Bis Peg2 Nhs Ester in Material Science and Nanotechnology Research
Surface Functionalization of Biomaterials and Polymeric Substrates
The ability to modify the surfaces of biomaterials and polymeric substrates is crucial for a variety of research applications, from fundamental cell biology studies to the development of advanced biomedical devices. N-DBCO-N-bis(PEG2-NHS ester) serves as a valuable molecular bridge in these endeavors.
Engineering of Bio-Interfaces for Cell Adhesion and Signaling Studies
The interaction between cells and the surfaces they encounter governs critical biological processes such as adhesion, proliferation, differentiation, and signaling. By employing N-DBCO-N-bis(PEG2-NHS ester), researchers can create precisely defined bio-interfaces to investigate these phenomena. The NHS esters can be used to immobilize amine-containing biomolecules, such as peptides and proteins, onto a substrate. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known cell recognition motif found in extracellular matrix proteins, can be covalently attached to a surface to promote cell adhesion. researchgate.net
Once a surface is functionalized with a biomolecule of interest, the DBCO group remains available for the subsequent attachment of other molecules via copper-free click chemistry. This dual functionality allows for the creation of multifunctional surfaces. For example, a surface could be first coated with an adhesion-promoting peptide and then, through the DBCO group, a signaling molecule or a fluorescent probe could be introduced. This approach enables researchers to study the intricate interplay between cell adhesion and specific signaling pathways in a controlled environment.
| Research Application | Surface Modification Strategy | Investigated Cellular Response |
| Cell Adhesion Studies | Immobilization of RGD peptides via NHS ester chemistry. | Enhanced cell attachment and spreading. |
| Cell Signaling Research | Co-immobilization of adhesion ligands and signaling molecules using both NHS and DBCO functionalities. | Activation of specific intracellular signaling cascades upon cell binding. |
| Biomimetic Surfaces | Creation of surfaces that mimic the extracellular matrix by attaching various biomolecules. | Study of cell behavior in a more physiologically relevant context. |
Covalent Grafting onto Polymer Films and Research Scaffolds
The covalent grafting of bioactive molecules onto the surfaces of polymer films and three-dimensional research scaffolds is a key strategy in tissue engineering and regenerative medicine. N-DBCO-N-bis(PEG2-NHS ester) facilitates this process by providing a stable and efficient method for surface modification. The NHS esters can react with amine groups present on the surface of various polymers, or with amine groups introduced through surface treatments like plasma modification.
This covalent attachment ensures the long-term stability of the functionalization, which is crucial for long-term cell culture and in vivo applications. For example, growth factors can be grafted onto a biodegradable polymer scaffold to promote tissue regeneration. The DBCO group can then be used to further modify the scaffold, for instance, by attaching molecules that can be used for imaging the scaffold's degradation or the progress of tissue formation.
Functionalization of Nanoparticles and Nanomaterials
The surface properties of nanoparticles and nanomaterials are paramount in determining their behavior in biological systems and their utility in various applications. N-DBCO-N-bis(PEG2-NHS ester) is extensively used to tailor the surfaces of these materials for specific research purposes.
Surface Modification of Gold Nanoparticles, Quantum Dots, and Polymeric Nanocarriers
Gold nanoparticles (AuNPs) and quantum dots (QDs) are widely used in biomedical imaging and sensing due to their unique optical properties. However, their surfaces often require modification to improve their stability in biological media and to enable their specific targeting to cells or tissues. N-DBCO-N-bis(PEG2-NHS ester) and similar DBCO-PEG-NHS linkers are instrumental in this context. The NHS esters can react with amine groups on the surface of these nanoparticles, while the PEG linker enhances their hydrophilicity and reduces non-specific protein adsorption. nih.gov
The DBCO group provides a convenient handle for the attachment of targeting ligands, such as antibodies or peptides, that have been modified with an azide (B81097) group. This "click" reaction is highly specific and can be performed under mild conditions, preserving the function of the targeting molecule. Similarly, polymeric nanocarriers, such as micelles and polymersomes, can be functionalized using this approach to enhance their performance in research applications. nih.gov
| Nanomaterial | Functionalization Approach | Research Application |
| Gold Nanoparticles (AuNPs) | Attachment of DBCO-PEG-NHS to amine-functionalized AuNPs. | Development of targeted imaging probes and biosensors. |
| Quantum Dots (QDs) | Covalent modification of QD surfaces using DBCO-PEG-NHS. | Creation of fluorescent probes for cellular imaging and tracking. nih.govnih.gov |
| Polymeric Nanocarriers | Surface modification with N-DBCO-N-bis(PEG2-NHS ester). | Enhancement of stability and introduction of targeting capabilities. rsc.orgnih.gov |
Development of Nanocarriers for Targeted Delivery Research Systems
A major focus of nanotechnology research is the development of nanocarriers that can deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects. N-DBCO-N-bis(PEG2-NHS ester) plays a crucial role in the design of such targeted delivery systems. biochempeg.com
The bifunctional nature of this linker allows for the straightforward conjugation of targeting moieties to the surface of various nanocarriers, including liposomes, polymeric micelles, and other nanoparticles. The NHS esters can be used to attach the linker to the nanocarrier surface, and the DBCO group can then be used to "click" on an azide-modified targeting ligand. This modular approach allows for the rapid and efficient development of a wide range of targeted nanocarriers for research purposes. For example, a nanocarrier can be targeted to cancer cells by attaching an antibody that recognizes a tumor-specific antigen.
Construction of Responsive Hydrogels and Polymeric Architectures for Research Applications
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. They are widely used in biomedical research as scaffolds for tissue engineering, as matrices for controlled drug release, and as components of biosensors. "Smart" or "responsive" hydrogels can undergo changes in their physical properties in response to external stimuli such as temperature or pH.
N-DBCO-N-bis(PEG2-NHS ester) and related DBCO-containing linkers can be used as crosslinkers in the formation of hydrogels. The two NHS ester groups can react with amine-functionalized polymers to form a crosslinked network. The DBCO group within the crosslinker can then be used to incorporate other molecules into the hydrogel matrix via click chemistry. This allows for the creation of hydrogels with precisely controlled properties and functionalities. For instance, a hydrogel can be designed to release a therapeutic agent in response to a specific biological signal by incorporating a cleavable linker that is sensitive to that signal.
Furthermore, the incorporation of thermoresponsive polymers into the hydrogel network can lead to the formation of temperature-sensitive hydrogels. nih.govresearchgate.net Similarly, the inclusion of pH-sensitive moieties can result in hydrogels that swell or shrink in response to changes in pH, which can be exploited for controlled release applications. ed.ac.ukrsc.orgphyschemres.org
| Hydrogel Type | Role of DBCO-PEG-NHS Linker | Responsive Property |
| Thermoresponsive | Acts as a crosslinker and provides sites for further functionalization. | Changes in swelling or mechanical properties with temperature. |
| pH-Responsive | Facilitates the formation of the hydrogel network and allows for the incorporation of pH-sensitive molecules. | Swelling or degradation is dependent on the pH of the surrounding environment. |
| Biofunctionalized | Enables the covalent attachment of bioactive molecules within the hydrogel matrix. | Can be designed to respond to specific biological cues, such as the presence of an enzyme. |
Development of Research Probes and Biosensors Utilizing N Dbco N Bis Peg2 Nhs Ester
Design and Synthesis of Fluorescent Probes for Biological Research
The creation of fluorescent probes is fundamental to visualizing and understanding the intricate workings of biological systems. N-DBCO-N-bis(PEG2-NHS ester) serves as a versatile scaffold in the design and synthesis of these probes, facilitating the attachment of fluorescent dyes to biomolecules of interest.
Labeling of Biomolecules with Fluorescent Dyes via DBCO-Azide Chemistry
The core of this application lies in the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. The DBCO moiety of the linker reacts specifically with an azide (B81097) group, which can be metabolically or chemically incorporated into a target biomolecule. This "click" reaction proceeds readily under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for labeling molecules in living systems. scbt.comsemanticscholar.org
The synthesis of a fluorescent probe using N-DBCO-N-bis(PEG2-NHS ester) typically involves a two-step process. First, the NHS esters of the linker are reacted with a primary amine on a biomolecule, such as a protein or an antibody, forming a stable amide bond. This step conjugates the DBCO group to the biomolecule. Subsequently, an azide-modified fluorescent dye is introduced, which then selectively "clicks" onto the DBCO group, completing the formation of the fluorescently labeled biomolecule. The polyethylene (B3416737) glycol (PEG) spacers in the linker enhance solubility and reduce steric hindrance, improving the efficiency of the conjugation reactions. semanticscholar.org
Applications in Live-Cell Imaging and Molecular Visualization Research
Fluorescent probes synthesized using N-DBCO-N-bis(PEG2-NHS ester) are invaluable for live-cell imaging and molecular visualization. The ability to label specific proteins or other biomolecules with high specificity allows researchers to track their localization, movement, and interactions within living cells in real-time. This provides critical information about cellular functions and dysfunctions. For instance, an antibody labeled with a fluorescent dye using this linker can be used to visualize the distribution of its target antigen on the cell surface or within intracellular compartments.
The bioorthogonality of the DBCO-azide reaction ensures that the labeling process does not interfere with normal cellular processes, providing a more accurate representation of the biological events under investigation. This has significant implications for studying protein trafficking, receptor dynamics, and other dynamic cellular events. scbt.com
Development of Affinity Tags and Capture Reagents for In Vitro Assays
Beyond fluorescent labeling, N-DBCO-N-bis(PEG2-NHS ester) is instrumental in the creation of affinity tags and capture reagents for a variety of in vitro assays. These tools are essential for the detection, isolation, and characterization of specific biomolecules from complex mixtures.
Biotinylation Strategies for Molecular Detection and Isolation
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique for affinity-based detection and purification due to the high-affinity interaction between biotin and streptavidin. N-DBCO-N-bis(PEG2-NHS ester) can be used to create biotinylated probes. In this strategy, the NHS esters of the linker are first reacted with an amine-containing biomolecule. Then, an azide-modified biotin is clicked onto the DBCO group.
Alternatively, the linker can be used to biotinylate a surface or another molecule that will then capture an azide-containing target. This versatility allows for the development of robust and sensitive assays for molecular detection and the efficient isolation of target molecules from complex samples like cell lysates.
| Reagent Component | Function | Application Example |
| N-DBCO-N-bis(PEG2-NHS ester) | Heterobifunctional linker | Conjugation of biotin to an antibody |
| Azide-PEG-Biotin | Biotinylating agent | Click reaction with DBCO-modified antibody |
| Streptavidin-coated beads | Capture matrix | Isolation of the biotinylated antibody complex |
Immobilization of Ligands for Pull-Down Assays and Microarray Research
Pull-down assays and microarrays are powerful techniques for studying molecular interactions. N-DBCO-N-bis(PEG2-NHS ester) facilitates the stable and oriented immobilization of ligands onto solid supports, such as magnetic beads or microarray slides.
For pull-down assays, a protein or other ligand of interest is first functionalized with the linker via its NHS esters. This DBCO-modified ligand is then immobilized onto an azide-functionalized solid support through a click reaction. These functionalized supports can then be used to "pull down" interacting partners from a cell lysate, which can be subsequently identified and characterized.
In microarray technology, the linker can be used to attach proteins, peptides, or other molecules to a surface in a spatially defined manner. The NHS esters react with amine groups on the biomolecule, and the DBCO group allows for covalent attachment to an azide-modified microarray surface. This oriented immobilization is crucial for maintaining the biological activity of the immobilized molecules and for ensuring the reproducibility and sensitivity of the microarray.
Engineering of Biosensor Platforms for Analyte Detection Research
The unique properties of N-DBCO-N-bis(PEG2-NHS ester) also lend themselves to the engineering of novel biosensor platforms for the detection of specific analytes. Biosensors are analytical devices that combine a biological component with a physicochemical detector.
The linker can be used to construct the recognition element of the biosensor by conjugating a specific recognition molecule, such as an antibody or an enzyme, to a signal-generating component, like a fluorescent dye or an electrochemical probe. For example, an antibody can be labeled with the linker, and then an azide-modified enzyme can be attached via click chemistry. The binding of the target analyte to the antibody can then trigger an enzymatic reaction that produces a detectable signal.
Furthermore, N-DBCO-N-bis(PEG2-NHS ester) is valuable for the functionalization of sensor surfaces. By immobilizing capture molecules onto the surface of a sensor chip using the linker, highly sensitive and specific biosensors can be developed for a wide range of analytes, from small molecules to large proteins. This has potential applications in medical diagnostics, environmental monitoring, and food safety. scbt.com
| Biosensor Component | Role of N-DBCO-N-bis(PEG2-NHS ester) | Detection Principle |
| Recognition Element | Conjugation of a capture antibody to a reporter enzyme. | Analyte binding triggers an enzymatic reaction leading to a colorimetric or fluorescent signal. |
| Transducer Surface | Immobilization of capture probes (e.g., antibodies, nucleic acids) onto the sensor surface. | Analyte binding to the immobilized probe causes a change in a physical property (e.g., mass, refractive index, electrical current) that is detected by the transducer. |
Advanced Mechanistic and Comparative Studies on N Dbco N Bis Peg2 Nhs Ester
Investigation of Reaction Kinetics and Efficiency in Diverse Experimental and Biological Environments
The practical utility of N-DBCO-N-bis(PEG2-NHS ester) is determined by the kinetics and efficiency of its two distinct reactive moieties: the NHS esters and the DBCO group. The NHS ester reaction with primary amines is a rapid acylation process, while the DBCO group's reaction with azides is a well-characterized bioorthogonal cycloaddition. chempep.commedium.com
NHS Ester-Amine Reaction:
Concentration: Reaction efficiency is favored in concentrated protein solutions. vectorlabs.cominterchim.fr For protein concentrations above 5 mg/mL, a 10-fold molar excess of the NHS reagent is often recommended, whereas for more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to drive the reaction to completion. vectorlabs.cominterchim.fr
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous environments. Therefore, stock solutions should be prepared in anhydrous organic solvents like DMSO or DMF immediately before use and protected from moisture. chempep.comvectorlabs.comlumiprobe.com
DBCO-Azide (SPAAC) Reaction:
Kinetics: The SPAAC reaction between DBCO and azides is known for its reasonably fast kinetics in aqueous buffers without the need for a cytotoxic copper catalyst. biochempeg.comaatbio.com The second-order rate constant for the reaction between a DBCO-PEG4 conjugate and an azide (B81097) has been measured at approximately 2.1 L·mol⁻¹s⁻¹ at 37°C in PBS. nih.gov
Temperature and Time: The reaction is efficient at temperatures ranging from 4°C to 37°C. interchim.fr Typical reaction times are under 4 hours, though longer incubation periods (up to 12 hours or overnight) can improve yields, especially at lower temperatures or concentrations. vectorlabs.cominterchim.frlumiprobe.com
The "bis(PEG2-NHS ester)" structure indicates that two PEG2-NHS ester arms are attached to the central DBCO core. This branching, along with the PEG length, significantly impacts the reagent's performance.
Solubility and Aggregation: The hydrophilic PEG spacers enhance the aqueous solubility of the otherwise hydrophobic DBCO core. interchim.frlumiprobe.com This is critical for preventing aggregation and precipitation when labeling biological molecules in aqueous buffers. interchim.fr While longer PEG chains (e.g., PEG4, PEG12) are known to further improve solubility, the dual PEG2 arms in this specific compound also contribute to this effect. lumiprobe.comthermofisher.com
Steric Hindrance: The PEG spacers act as flexible linkers that minimize steric hindrance, providing better accessibility for the reactive NHS ester and DBCO groups to their respective targets. lumiprobe.comrsc.org The PEG2 length provides a balance between providing sufficient spacing and maintaining a compact molecular structure.
Bifunctionality: The branched "bis-NHS ester" design allows for the crosslinking of multiple amine-containing molecules to a single DBCO core or the potential to increase the valency of the attachment to a single target protein with multiple lysine (B10760008) residues. This can be advantageous in applications like ADC development, where a higher drug-to-antibody ratio is desired. axispharm.com
| Property | Influence of PEG Spacer (General Principles) | Implication for N-DBCO-N-bis(PEG2-NHS ester) |
|---|---|---|
| Solubility | Increases aqueous solubility of the hydrophobic DBCO core. lumiprobe.com | The dual PEG2 chains enhance water solubility, facilitating reactions in biological buffers. axispharm.com |
| Steric Hindrance | Provides a flexible connection that reduces steric hindrance between conjugating molecules. lumiprobe.com | The PEG2 arms allow the terminal NHS esters and central DBCO group to access their targets more easily. |
| Aggregation | Reduces or eliminates aggregation/precipitation issues during bioconjugation. interchim.fr | Helps maintain the stability and reactivity of biomolecule conjugates in solution. |
| Reactivity | Longer spacers can provide better accessibility to reactive sites, potentially increasing conjugation efficiency. rsc.org | The branched structure with two reactive sites can increase the overall conjugation yield to amine-rich targets. |
In a complex biological environment, the NHS esters and the DBCO group are exposed to numerous potential reactants.
Competing Nucleophiles for NHS Esters: The primary competing reaction for NHS esters is hydrolysis, which increases with pH. chempep.comvectorlabs.com Other nucleophiles present in biological samples, such as thiols (e.g., from cysteine residues or reducing agents like DTT) and hydroxyl groups (e.g., tyrosine, serine), can also react with NHS esters, though the reaction with primary amines is predominant at neutral pH. aatbio.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. vectorlabs.cominterchim.fr
Biorelevant Molecules and the DBCO Group: The DBCO group is exceptionally stable and bioorthogonal. aatbio.com Within physiological pH and temperature ranges, it does not react with naturally occurring functional groups like amines, thiols, or hydroxyls. aatbio.com However, buffers containing azides must be strictly avoided during the initial NHS ester conjugation step, as they will react with the DBCO moiety. vectorlabs.cominterchim.fr
| Reactive Group | Target Functional Group | Competing/Interfering Molecules | Optimal Conditions |
|---|---|---|---|
| NHS Ester | Primary Amines (-NH₂) | Water (hydrolysis), Thiols (-SH), Hydroxyls (-OH), Amine-containing buffers (Tris, Glycine). vectorlabs.comaatbio.com | pH 7-9; Amine-free buffers (PBS, HEPES, Borate). vectorlabs.cominterchim.fr |
| DBCO | Azides (-N₃) | Highly specific; minimal reactivity with other biological molecules. medium.comaatbio.com Avoid azide-containing buffers during initial steps. vectorlabs.com | Aqueous buffers; pH 6-9; 4-37°C. vectorlabs.cominterchim.fr |
Chemo-selectivity and Orthogonality in Multi-Step Bioconjugation Strategies
The distinct reactivities of the NHS ester and DBCO groups allow for highly chemo-selective and orthogonal conjugation strategies. chempep.com The amine-reactive NHS ester enables covalent linkage to proteins and other biomolecules, introducing a DBCO handle for a subsequent, highly specific click reaction. aatbio.com
The SPAAC reaction involving DBCO and azide is orthogonal to many other common bioconjugation reactions, meaning they can proceed in the same reaction vessel without interfering with one another. nih.govuzh.ch This is particularly valuable for creating complex, multi-functional biomolecules.
A prime example is the compatibility of DBCO-azide chemistry with maleimide-thiol chemistry. uzh.ch
Orthogonality: The DBCO group does not react with thiols, and the maleimide (B117702) group does not react with azides under typical bioconjugation conditions. This allows for the simultaneous or sequential labeling of a protein at two different sites: lysine residues (via an NHS ester) and cysteine residues (via a maleimide). uzh.ch
Application: A protein containing both an azide (e.g., introduced via an unnatural amino acid) and a free cysteine can be dually modified. The azide can be targeted with a DBCO-functionalized molecule, while the cysteine's thiol group can be targeted with a maleimide-functionalized molecule. uzh.ch This enables the creation of bispecific binders or dual-payload conjugates in a stoichiometrically defined manner. uzh.ch
| Reaction 1 (SPAAC) | Reaction 2 (Michael Addition) | Cross-Reactivity | Application |
|---|---|---|---|
| DBCO + Azide | Maleimide + Thiol | Minimal to none under standard bioconjugation conditions. nih.govuzh.ch | Simultaneous or sequential dual-labeling of proteins at distinct sites (e.g., azides and cysteines). uzh.ch |
| DBCO + Azide | Tetrazine + Trans-cyclooctene (B1233481) (TCO) | Minimal, allowing for simultaneous labeling of different targets. nih.gov | Multi-target imaging and labeling in complex biological systems. nih.gov |
Non-specific binding (NSB) can lead to inaccurate results and reduced efficacy of bioconjugates. Several strategies can be employed to minimize NSB during conjugation with N-DBCO-N-bis(PEG2-NHS ester).
Buffer Optimization:
pH Control: Performing the NHS ester reaction within the optimal pH range of 7-9 minimizes side reactions. vectorlabs.com For some applications, lowering the pH to ~6.7 can reduce the formation of O-acyl ester byproducts with tyrosine, serine, or threonine, though this also slows the desired N-acylation reaction. biorxiv.org
Salt Concentration: Increasing the salt concentration (e.g., with NaCl) in the buffer can reduce non-specific electrostatic interactions between the analyte and other surfaces. nicoyalife.comaatbio.com
Blocking Agents: Adding protein blockers like Bovine Serum Albumin (BSA) to the buffer can shield the target molecule from non-specific protein-protein interactions. nicoyalife.comaatbio.com
Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20, can disrupt non-specific hydrophobic interactions. nicoyalife.com
Quenching: After the desired reaction time, quenching the unreacted NHS esters is crucial to prevent further non-specific labeling. This is typically done by adding a high concentration of an amine-containing buffer, such as Tris, which consumes any remaining active NHS esters. vectorlabs.comlumiprobe.com More advanced quenching reagents like hydroxylamine (B1172632) or methylamine (B109427) can also be used to cleave unwanted O-acyl ester side products. biorxiv.org
Purification: Following conjugation, purification steps such as dialysis, size-exclusion chromatography, or desalting columns are essential to remove unreacted crosslinkers and byproducts. interchim.fruzh.ch
Future Perspectives and Emerging Research Trajectories
Integration into Automated Bioconjugation Workflows for High-Throughput Research
The demand for rapid synthesis and screening of bioconjugates, such as antibody-drug conjugates (ADCs), is driving the automation of bioconjugation processes. The properties of N-DBCO-N-bis(PEG2-NHS ester) make it a suitable candidate for integration into these automated platforms.
Automated robotic systems are being developed to perform multi-step, site-specific conjugations on liquid-handling stations. nih.gov These platforms can significantly reduce process development time and material requirements for creating complex bioconjugates. nih.gov High-throughput screening of ADC libraries is crucial for identifying candidates with optimal therapeutic windows. nih.gov Automated systems that facilitate the rapid and reproducible generation of conjugates with defined drug-to-antibody ratios (DARs) are becoming essential. wuxibiologics.com
The dual NHS ester functionality of N-DBCO-N-bis(PEG2-NHS ester) allows for the attachment of multiple molecules, a feature that can be exploited in high-throughput platforms to create and screen libraries of multi-functional ADCs or other bioconjugates. wuxibiologics.com The efficiency and bioorthogonality of the DBCO group's copper-free click reaction with azides further streamline the conjugation process in an automated setting, eliminating the need for potentially cytotoxic copper catalysts. broadpharm.commedchemexpress.com
Future research will likely focus on optimizing the conditions for using N-DBCO-N-bis(PEG2-NHS ester) in these automated workflows, including reaction times, purification steps, and analytical characterization of the resulting conjugates. The integration of artificial intelligence and machine learning algorithms into these platforms will further accelerate the design and optimization of bioconjugates utilizing this versatile linker. pharmafeatures.com
Rational Design of Next-Generation Bifunctional Bioorthogonal Linkers with Enhanced Properties
Building upon the scaffold of N-DBCO-N-bis(PEG2-NHS ester), the rational design of next-generation linkers is a promising area of research. These efforts aim to introduce novel properties to enhance therapeutic efficacy and expand the scope of applications.
Key areas of development include:
Cleavable Moieties: Incorporating cleavable functionalities within the linker structure can enable controlled release of payloads in specific cellular environments. Photocleavable linkers, for instance, allow for the release of a conjugated molecule upon exposure to a specific wavelength of light, offering spatiotemporal control. ku.edubroadpharm.cominterchim.fr This is particularly advantageous for applications requiring precise drug delivery to a target site while minimizing off-target effects.
Enhanced Stability and Tunability: The design of linkers with improved stability under physiological conditions is crucial for in vivo applications. Conversely, linkers with tunable release mechanisms, responsive to changes in pH or the presence of specific enzymes, can provide more controlled drug release profiles. nih.govnih.govrsc.orgrutgers.edu
Orthogonal Reactivity: Developing bifunctional linkers with multiple, mutually orthogonal reactive groups would allow for the sequential and specific attachment of different molecules. acs.orgnih.govbohrium.comnih.govnih.govwhiterose.ac.ukresearchgate.net This would enable the construction of highly complex and multifunctional bioconjugates for applications such as dual-drug delivery or combination therapies.
Expanding the Scope of N-DBCO-N-bis(PEG2-NHS ester) in Complex Biological Systems Research
The unique properties of N-DBCO-N-bis(PEG2-NHS ester) open up new avenues for its application in the study of complex biological systems. Its bioorthogonality and ability to conjugate multiple molecules make it a valuable tool for in vivo imaging, targeted drug delivery, and the investigation of intricate cellular processes.
The branched structure of the PEG linker can improve the pharmacokinetics and biodistribution of conjugated molecules. axispharm.comaxispharm.com Branched PEGylation has been shown to enhance the stability of nanoparticles in serum and improve their diffusion through the extracellular matrix, potentially leading to more efficient delivery to target tissues. nih.gov This is particularly relevant for developing targeted therapies for diseases like cancer, where overcoming biological barriers is a significant challenge.
Emerging research trajectories for N-DBCO-N-bis(PEG2-NHS ester) in complex biological systems include:
In Vivo Imaging: Conjugating imaging agents, such as fluorescent dyes or radioisotopes, to targeting moieties via this linker could enable real-time visualization of biological processes in living organisms.
Dual-Drug Delivery: The two NHS ester groups can be used to attach two different therapeutic agents, allowing for the development of combination therapies delivered by a single molecule.
Targeted Nanoparticle Functionalization: The linker can be used to functionalize the surface of nanoparticles with targeting ligands and therapeutic payloads, creating sophisticated drug delivery systems with enhanced efficacy and reduced side effects. nih.gov
Further studies are needed to fully explore the in vivo behavior of conjugates synthesized with N-DBCO-N-bis(PEG2-NHS ester), including their stability, clearance, and off-target effects.
Applications in Protein Degradation (PROTAC) Research (Focus on linker role)
N-DBCO-N-bis(PEG2-NHS ester) is identified as a PEG-based PROTAC linker, and its structural features have significant implications for the design and efficacy of these novel therapeutic agents. medchemexpress.comglpbio.commedchemexpress.com PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.
The branched nature of N-DBCO-N-bis(PEG2-NHS ester) offers several potential advantages in PROTAC design:
Modulation of Ternary Complex Cooperativity: The spatial arrangement and flexibility of the linker can significantly influence the cooperativity of ternary complex formation. pnas.orgnih.govdundee.ac.ukbiorxiv.org A branched linker may provide a unique conformational landscape that promotes favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing the stability of the ternary complex.
Fine-tuning of Linker Length and Flexibility: The dual PEG2 arms provide a specific linker length and flexibility that can be critical for optimal ternary complex formation. Studies have shown that both very short and very long linkers can be detrimental to PROTAC efficacy. pnas.org
Future research in this area will likely involve the synthesis and evaluation of PROTACs utilizing N-DBCO-N-bis(PEG2-NHS ester) to systematically investigate how its branched structure influences degradation efficiency, selectivity, and the development of resistance. Molecular modeling and structural biology studies will be crucial to understand the conformational dynamics of the ternary complex formed with this linker and to guide the design of next-generation PROTACs with improved therapeutic properties. documentsdelivered.com
Q & A
Q. What are the optimal reaction conditions for conjugating N-DBCO-N-bis(PEG2-NHS ester) to primary amines in proteins?
The NHS ester group reacts with primary amines (e.g., lysine residues) under mild, aqueous conditions (pH 7.2–8.5, 4–25°C). Use buffers like PBS or HEPES without competing amines (e.g., Tris, glycine). A molar ratio of 2:1 (reagent:protein) is typical, with 1–2 hours of incubation. Post-reaction, remove excess reagent via dialysis or size-exclusion chromatography .
Q. How does the PEG spacer in N-DBCO-N-bis(PEG2-NHS ester) influence bioconjugation efficiency?
The PEG2 spacer enhances water solubility, reduces steric hindrance, and provides flexibility for target accessibility. This improves reaction kinetics and labeling efficiency compared to non-PEGylated DBCO derivatives. For rigid targets (e.g., densely packed membrane proteins), longer PEG spacers (PEG4–PEG12) may be preferable .
Q. What analytical methods validate successful conjugation of this reagent?
- UV-Vis Spectroscopy: Monitor NHS ester depletion at 260–280 nm.
- SDS-PAGE: Shift in protein molecular weight post-conjugation.
- LC-MS: Confirm mass addition (~818.8 Da per NHS ester group).
- Fluorescence/Click Chemistry: Use DBCO-fluorophore/azide probes for secondary validation .
Advanced Research Questions
Q. How can researchers troubleshoot low conjugation efficiency despite optimal reaction conditions?
- Amine Availability: Check protein tertiary structure for lysine accessibility (e.g., denaturing vs. native conditions).
- Reagent Stability: Ensure fresh preparation (avoid freeze-thaw cycles; store at –20°C, desiccated) .
- Competing Reactions: Eliminate amine-containing buffers (e.g., Tris) and verify reagent purity (≥95% by HPLC) .
Q. What experimental design considerations are critical for in vivo applications of DBCO-PEG2-NHS conjugates?
- Stability: Test serum stability (incubate with fetal bovine serum; analyze via HPLC).
- Pharmacokinetics: Track clearance rates using radiolabeled or fluorescent conjugates.
- Immunogenicity: Screen for anti-PEG antibodies in animal models .
Q. How does N-DBCO-N-bis(PEG2-NHS ester) compare to similar reagents (e.g., N-Mal-N-bis(PEG4-NHS ester)) in click chemistry workflows?
- Reactivity: DBCO enables strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding cytotoxic copper catalysts required for traditional click chemistry.
- Linker Flexibility: PEG2 provides shorter spacing than PEG4, ideal for applications requiring minimal distance between conjugated moieties.
- Specificity: Maleimide (Mal) targets thiols, whereas NHS esters target amines, enabling orthogonal labeling strategies .
Q. How should researchers address contradictory data in crosslinking studies using this reagent?
- Purity Analysis: Verify reagent and protein integrity via HPLC/MS.
- Environmental Controls: Standardize temperature, pH, and incubation time.
- Quantitative Assays: Use fluorometric amine quantification (e.g., fluorescamine) to measure unconjugated NHS esters .
Methodological & Technical Considerations
Q. What protocols ensure reproducible large-scale conjugation for structural biology studies?
- Stoichiometry: Optimize molar excess (2:1 to 5:1) based on target protein size.
- Purification: Use FPLC with Superdex columns for high-resolution separation.
- Quality Control: Validate conjugation efficiency across three independent replicates .
Q. How can solubility issues with N-DBCO-N-bis(PEG2-NHS ester) in aqueous buffers be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
